molecular formula C4H5N3O2S B1276776 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione CAS No. 34771-17-0

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B1276776
CAS RN: 34771-17-0
M. Wt: 159.17 g/mol
InChI Key: VPEFFZBZEHLUKT-UHFFFAOYSA-N
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Description

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-ATX, is an organic compound with a unique structure and a wide range of applications. It is a heterocyclic compound with two nitrogen atoms and two sulfur atoms in its ring structure. 5-ATX has been used in numerous scientific research studies due to its ability to act as a catalyst, its high solubility in water, and its low toxicity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    Methods for the synthesis of derivatives of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione were developed, focusing on 6-arylamino derivatives obtained from 6-thioxo and 6-amino derivatives (Goncharenko, Voronin, Persianova, & Portnov, 1983).

  • Crystal Structure and Spectroscopic Studies

    Crystal structure and spectroscopic analyses have been performed on thiobarbituric acid derivatives, including variants of this compound, revealing insights into their hydrogen bonding patterns (Sharma et al., 2018).

Applications in Materials Science and Engineering

  • Engineering and Materials Science: Thiobarbituric acid derivatives, including this compound, find applications in materials science and engineering due to their unique structural properties (Sharma et al., 2018).

Green Chemistry Applications

  • Organic Synthesis in Green Chemistry: A green and efficient method for the solvent-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water has been developed, demonstrating the compound's relevance in eco-friendly chemical processes (Dhorajiya & Dholakiya, 2013).

Safety and Hazards

The safety and hazards of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione are not specifically mentioned in the sources I have access to .

properties

IUPAC Name

5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFFZBZEHLUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404586
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34771-17-0
Record name 34771-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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